1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Debus-Radiszewski synthesis: This method is used for the synthesis of imidazole-containing compounds and can be adapted for the synthesis of the target compound.
Chemical Reactions Analysis
1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Scientific Research Applications
1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential analgesic activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s analgesic activity is attributed to its interaction with cycloaliphatic amine receptors . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-BENZOYL-3-CYANO-2-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE include:
1-benzoyl-3-(2,4-dimethoxyphenyl)urea: This compound shares a similar benzoyl and dimethoxyphenyl structure but differs in its functional groups.
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a similar cyano and dimethoxyphenyl structure but differs in its core structure.
Properties
IUPAC Name |
1-benzoyl-3-cyano-2-(3,4-dimethoxyphenyl)-7-fluoro-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O4/c1-36-22-12-8-19(15-23(22)37-2)25-26(27(34)17-6-4-3-5-7-17)33-21-11-10-20(30)14-18(21)9-13-24(33)29(25,16-31)28(32)35/h3-15,24-26H,1-2H3,(H2,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMVIJAKVNGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C(=O)N)C=CC4=C3C=CC(=C4)F)C(=O)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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